Extended Duration of Action: Ceftiofur HCl Long-Acting Suspension vs. Standard Excenel® Formulation
A novel long-acting oily suspension of Ceftiofur Hydrochloride demonstrates a significantly extended pharmacokinetic profile compared to the standard commercial product, Excenel®. In a study in pigs, the elimination half-life (T1/2ke) was increased by a factor of 1.73, and the mean residence time (MRT) was extended by a factor of 1.62 [1]. This translates to a clinically meaningful increase in bioavailability of 2.16-fold [1].
| Evidence Dimension | Pharmacokinetic Enhancement vs. Reference Product |
|---|---|
| Target Compound Data | Long-acting Ceftiofur Hydrochloride Suspension: T1/2ke increased by 1.73x, MRT increased by 1.62x, Bioavailability increased by 2.16x. |
| Comparator Or Baseline | Excenel® (a commercial ceftiofur formulation): Baseline values (1x). |
| Quantified Difference | +73% (T1/2ke); +62% (MRT); +116% (Bioavailability) |
| Conditions | Intramuscular administration in pigs; evaluated in a pharmacokinetic study. |
Why This Matters
This data justifies procurement of a long-acting Ceftiofur Hydrochloride formulation to reduce the frequency of injections, improving animal welfare and labor efficiency in swine production systems.
- [1] Xie S, Zhang X, Luo W, Meng K, Chen D, Pan Y, Tao Y, Huang L, Liu Z, Wang Y, Yuan Z. Formulation, Characterization and Pharmacokinetics of Long-acting Ceftiofur Hydrochloride Suspension. Curr Drug Deliv. 2021;18(2):224-233. doi: 10.2174/1567201817666200903165119. View Source
